Nefopam

Descripción general

Descripción

Nefopam is a centrally acting, non-opioid analgesic medication primarily used to treat moderate to severe pain. It is known for its central stimulant and sympathomimetic properties. This compound acts in the brain and spinal cord to relieve pain through novel mechanisms, including antinociceptive effects from triple monoamine reuptake inhibition and antihyperalgesic activity through modulation of glutamatergic transmission .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Nefopam can be synthesized through a series of chemical reactions starting from o-benzoylbenzoic acid. The synthetic route involves acyl chloride reaction, amination reaction, chlorination reaction, reductive hydrolysis reaction, ring-closure reaction, and neutralization reaction. The final product, this compound hydrochloride, is obtained through refining .

Industrial Production Methods

In industrial settings, this compound hydrochloride is produced by maintaining effective and stable plasma drug concentration for a long time. The pharmaceutical composition includes this compound hydrochloride, sustained release agents, adhesives, lubricants, and flavoring agents. This composition allows for the slow and durable release of the drug, reducing the frequency and amount of drug use .

Análisis De Reacciones Químicas

Route 2: Cyclization via LiAlH₄ Reduction

-

o-Benzoylbenzoic acid reacts with thionyl chloride to form acyl chloride, followed by 2-methylaminoethanol to yield N-hydroxyethyl-N-methyl-o-benzoylbenzamide.

-

LiAlH₄ reduction and subsequent cyclization with p-toluenesulfonic acid produces nefopam .

Degradation Kinetics and Products

This compound degrades under acidic/basic conditions, with stability dependent on pH and temperature:

Acidic Hydrolysis (1 M HCl, 120°C)

-

Primary Degradants :

-

Kinetic Parameters :

Alkaline Conditions (1 M NaOH, 120°C)

| Condition | (h⁻¹) | (h) | Major Products |

|---|---|---|---|

| 1 M HCl | 967.9 | ZA, ZB | |

| 1 M NaOH | 8,162.5 | ZB |

Superacid-Induced Reactions

In superacidic media (HF/SbF₅), this compound forms a dicationic superelectrophile via ring-opening, enabling Friedel-Crafts alkylation with arenes (e.g., benzene):

Metabolic Transformations

Hepatic metabolism involves:

Stability and Storage

Aplicaciones Científicas De Investigación

Clinical Applications

1. Postoperative Pain Management

Nefopam has shown significant efficacy in managing postoperative pain, particularly in reducing catheter-related bladder discomfort (CRBD). A systematic review and meta-analysis revealed that this compound substantially lowers both the incidence and severity of CRBD compared to placebo, with notable reductions observed in short-term (within 6 hours) and long-term (beyond 12 hours) postoperative periods . The results suggest that this compound can be effectively integrated into postoperative care protocols without significant adverse effects.

2. Neuropathic Pain Treatment

Recent studies have explored this compound's potential in treating neuropathic pain. Its mechanisms align with those of triple reuptake inhibitors, making it beneficial for patients suffering from chronic neuropathic conditions. Research indicates that this compound can enhance analgesia when used alongside other pain management strategies, particularly in cases where traditional opioids may be less effective or contraindicated .

3. Multimodal Analgesia

This compound is increasingly recognized for its role in multimodal analgesia—a strategy that combines different analgesic agents to improve pain control while minimizing opioid consumption. In various studies, combinations of this compound with opioids have led to reduced morphine requirements postoperatively, demonstrating its effectiveness as an adjuvant analgesic . This approach not only alleviates pain more effectively but also mitigates the risk of opioid-related side effects.

Case Study 1: this compound in Postoperative Settings

A clinical trial involving 405 patients assessed the impact of this compound on postoperative CRBD. The findings indicated that patients receiving this compound experienced a significantly lower incidence of moderate-to-severe CRBD compared to those receiving placebo (RR 0.19; p < 0.00001). The study concluded that this compound is a safe and effective option for managing postoperative discomfort without increasing adverse events .

Case Study 2: this compound for Neuropathic Pain

In another study focusing on neuropathic pain, this compound was administered as part of a comprehensive pain management regimen for patients with chronic pain conditions. Results showed improved pain scores and enhanced quality of life metrics among those treated with this compound compared to standard treatments alone .

Data Summary

The following table summarizes key findings from studies assessing the efficacy of this compound across different applications:

Mecanismo De Acción

Nefopam exerts its effects by inhibiting the reuptake of neurotransmitters, including serotonin, norepinephrine, and dopamine. It also blocks sodium and calcium channels in the central nervous system. These actions result in antinociceptive effects and modulation of glutamatergic transmission, providing pain relief without causing respiratory depression .

Comparación Con Compuestos Similares

Nefopam is unique compared to other analgesics due to its non-opioid nature and multiple mechanisms of action. Similar compounds include:

Morphine: An opioid analgesic with a higher potential for respiratory depression and abuse.

Aspirin: A non-steroidal anti-inflammatory drug with different mechanisms of action and side effects.

Pentazocine: An opioid analgesic with a different pharmacological profile.

This compound stands out for its ability to provide effective pain relief with fewer side effects and lower abuse potential compared to opioid analgesics .

Actividad Biológica

Nefopam is a non-opioid analgesic agent that has gained attention for its unique pharmacological properties. It primarily acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), influencing pain perception and transmission in the central nervous system. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

This compound's analgesic effects are attributed to several mechanisms:

- Monoamine Reuptake Inhibition : this compound inhibits the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the central nervous system, which enhances their availability and contributes to pain modulation .

- Glutamate Modulation : It also reduces glutamate signaling by modulating sodium and calcium channels, further influencing nociceptive pathways .

- Antispasmodic Properties : this compound exhibits smooth muscle relaxation effects, which can be beneficial in conditions involving muscle spasms .

Pharmacokinetics

This compound is characterized by:

- Bioavailability : The absolute bioavailability is low, with therapeutic plasma concentrations typically ranging from 49 to 183 nM .

- Protein Binding : Approximately 70-75% of this compound is protein-bound in plasma .

- Metabolism : It undergoes hepatic metabolism primarily through N-demethylation, producing active metabolites such as desmethylthis compound .

- Half-life : The elimination half-life of this compound is between 3 to 8 hours, while desmethylthis compound has a longer half-life of 10 to 15 hours .

Clinical Efficacy

Numerous clinical trials have evaluated the effectiveness of this compound in various pain management scenarios. Below is a summary of key findings:

Case Studies and Clinical Trials

-

Postoperative Pain Management :

- A randomized controlled trial involving 80 patients demonstrated that this compound (60 mg t.i.d.) was significantly more effective than placebo in managing postoperative pain, showing superior analgesic effectiveness throughout a three-day period .

- In a meta-analysis, this compound was found to significantly reduce the incidence of postoperative catheter-related bladder discomfort (CRBD), suggesting its potential role in urological pain management .

-

Comparison with Other Analgesics :

- This compound has been compared to ketamine and pethidine in postoperative settings. Results indicated that this compound produced a morphine-sparing effect comparable to ketamine, reducing the need for opioids by 30-50% .

- A study assessed the combination of this compound with acetaminophen, revealing enhanced analgesic effects compared to either agent alone .

Efficacy Data Table

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been reported:

Propiedades

IUPAC Name |

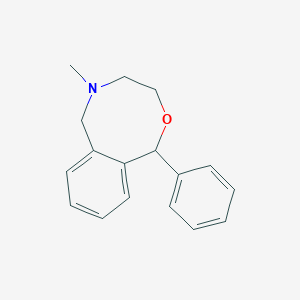

5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPDEAGGEXEMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23327-57-3 (hydrochloride) | |

| Record name | Nefopam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048535 | |

| Record name | Nefopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-70-0, 23327-57-3 | |

| Record name | Nefopam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13669-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nefopam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nefopam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12293 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nefopam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nefopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nefopam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEFOPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UP8060B7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.